Almonertinib mesylate

Description

AUMOLERTINIB MESYLATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

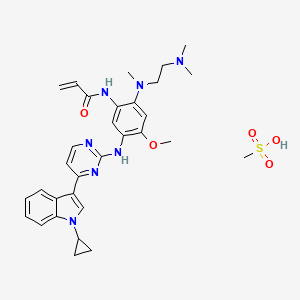

Structure

3D Structure of Parent

Properties

CAS No. |

2134096-06-1 |

|---|---|

Molecular Formula |

C31H39N7O5S |

Molecular Weight |

621.8 g/mol |

IUPAC Name |

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid |

InChI |

InChI=1S/C30H35N7O2.CH4O3S/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;1-5(2,3)4/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H3,(H,2,3,4) |

InChI Key |

WTEXJDGTVUQRQY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Almonertinib Mesylate: A Technical Guide to Synthesis, Impurities, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation. This technical guide provides an in-depth overview of a representative synthesis pathway for this compound, a critical analysis of potential process-related impurities, and a detailed examination of its mechanism of action through the EGFR signaling pathway. Detailed experimental protocols for key synthetic transformations and a representative analytical method for impurity profiling are also presented to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Almonertinib (HS-10296) is an orally administered, irreversible third-generation EGFR-TKI.[1][2] It exhibits high selectivity for both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR inhibitors.[1][2] By selectively targeting these mutant forms of EGFR over wild-type EGFR, Almonertinib offers a favorable therapeutic window with a manageable side-effect profile.[3] This document outlines a plausible synthetic route to this compound, discusses potential impurities that may arise during its synthesis, and illustrates its mechanism of action.

Proposed Synthesis Pathway of this compound

The synthesis of Almonertinib involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. A representative synthetic pathway is proposed below, based on common organic chemistry transformations utilized in the synthesis of similar pyrimidine-based kinase inhibitors.

The synthesis can be conceptually divided into three main stages:

-

Construction of the core pyrimidine intermediate: This involves the coupling of a substituted indole with a di-chlorinated pyrimidine.

-

Assembly of the substituted aniline moiety: This stage focuses on building the aniline portion of the molecule containing the methoxy and the N,N-dimethylaminoethyl methylamino side chain.

-

Final coupling and acrylamide formation: The two key fragments are coupled, followed by the introduction of the acrylamide group which is crucial for the irreversible binding to the EGFR active site.

A detailed, step-by-step plausible synthesis is outlined below.

Synthesis of Key Intermediates

Intermediate 1: 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine

This intermediate is synthesized via a Suzuki coupling reaction between 1-methyl-3-(tributylstannyl)-1H-indole and 2,4-dichloropyrimidine.

Intermediate 2: N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine

The synthesis of this intermediate begins with 2-fluoro-1-methoxy-4-nitrobenzene, which undergoes nucleophilic aromatic substitution with N,N,N'-trimethylethylenediamine. The resulting product is then subjected to reduction of the nitro group to yield the diamine.

Final Assembly of Almonertinib

The final steps involve the coupling of the two key intermediates followed by the formation of the acrylamide moiety.

-

Buchwald-Hartwig Amination: Intermediate 1 and Intermediate 2 are coupled using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

-

Acrylamide Formation: The resulting advanced intermediate, an aniline derivative, is then reacted with acryloyl chloride to form the final Almonertinib free base.

-

Salt Formation: The Almonertinib free base is treated with methanesulfonic acid to yield the more stable and water-soluble this compound salt.

Below is a DOT script representation of the proposed synthesis pathway.

Caption: Proposed synthesis pathway for this compound.

Potential Impurities in this compound Synthesis

The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of impurities. These can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents. A thorough understanding and control of these impurities are critical for the safety and efficacy of the final drug product.

Summary of Potential Impurities

| Impurity Type | Potential Impurity Name/Structure | Potential Source |

| Starting Material | 2,4-Dichloropyrimidine | Incomplete reaction in Step 2. |

| 1-Methyl-3-(tributylstannyl)-1H-indole | Incomplete reaction in Step 2. | |

| N'-(2-((Dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine | Incomplete reaction in Step 5. | |

| Acryloyl chloride | Incomplete reaction in Step 6. | |

| Intermediate | 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine | Incomplete reaction in Step 5. |

| N1-(...)-4-(...)-pyrimidin-2-amine (Advanced Intermediate) | Incomplete reaction in Step 6. | |

| By-product | Over-acylated product | Reaction of acryloyl chloride at other nucleophilic sites. |

| Dimerized impurities | Side reactions during coupling steps. | |

| De-methylated impurity | Cleavage of methyl groups under harsh conditions. | |

| Degradation Product | Hydrolysis product of acrylamide | Instability of the acrylamide moiety. |

| Oxidation product (e.g., N-oxide) | Exposure to oxidizing agents or atmospheric oxygen. | |

| Inorganic | Palladium (Pd) | Residual catalyst from Steps 2 and 5. |

| Tin (Sn) | Residual from stannyl intermediate. | |

| Residual Solvents | Toluene, Dioxane, DMSO, DCM, Acetone | Solvents used in various steps of the synthesis. |

Experimental Protocols

Detailed experimental protocols for the key transformations in the proposed synthesis of this compound are provided below. These are representative procedures and may require optimization.

Buchwald-Hartwig Amination (Step 5)

Objective: To couple 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine with N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine.

Materials:

-

2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.0 eq)

-

N'-(2-((Dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

-

Xantphos (0.1 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine, N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired advanced intermediate.

Acrylamide Formation (Step 6)

Objective: To form the acrylamide moiety on the advanced intermediate.

Materials:

-

N1-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-aminophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.0 eq)

-

Acryloyl chloride (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the advanced intermediate in anhydrous DCM in a reaction flask under an inert atmosphere and cool to 0 °C in an ice bath.

-

Add DIPEA to the solution.

-

Slowly add a solution of acryloyl chloride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Almonertinib free base may be purified by column chromatography or crystallization.

Analytical Method for Impurity Profiling

A representative reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its potential impurities is described below. This method is based on established procedures for similar tyrosine kinase inhibitors.[3][4]

HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 268 nm |

| Injection Volume | 10 µL |

This method should be capable of separating the main Almonertinib peak from its potential impurities, allowing for their quantification. The method would require full validation according to ICH guidelines (specificity, linearity, range, accuracy, precision, limit of detection, and limit of quantitation).

Mechanism of Action: EGFR Signaling Pathway

Almonertinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the epidermal growth factor receptor (EGFR). In many NSCLC cells, activating mutations in EGFR lead to its constitutive activation, promoting cell proliferation and survival. Almonertinib irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The net result is the inhibition of tumor cell growth and induction of apoptosis.

Below is a DOT script representation of the simplified EGFR signaling pathway inhibited by Almonertinib.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Almonertinib.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, potential impurities, and mechanism of action of this compound. The proposed synthetic pathway, based on established chemical reactions for similar molecules, offers a plausible route for its preparation. The discussion of potential impurities and a representative analytical method highlights the critical aspects of quality control in the manufacturing process. Furthermore, the visualization of the EGFR signaling pathway clarifies the mechanism by which Almonertinib exerts its potent anti-cancer effects. This document serves as a valuable resource for scientists and professionals involved in the research and development of targeted cancer therapies.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. researchgate.net [researchgate.net]

Preclinical Pharmacology of Almonertinib Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almonertinib mesylate (HS-10296), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations. This technical guide provides a comprehensive overview of the preclinical pharmacology of Almonertinib, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicological assessment. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this targeted therapy.

Introduction

This compound is an orally available, irreversible, third-generation EGFR-TKI developed by Jiangsu Hansoh Pharmaceutical Group.[1] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1] This high selectivity for mutant EGFR over wild-type (WT) EGFR is a key characteristic that contributes to its favorable safety profile.[1]

Mechanism of Action

Almonertinib functions as a potent and selective inhibitor of mutant EGFR. It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of receptor autophosphorylation and downstream signaling.[1] This blockade effectively abrogates the pro-survival and proliferative signals mediated by the PI3K/AKT and MAPK pathways, ultimately inducing apoptosis in cancer cells.[1]

Signaling Pathway

The binding of Almonertinib to mutant EGFR disrupts the downstream signaling cascades that drive tumor growth and survival. A simplified representation of this mechanism is illustrated below.

In Vitro Pharmacology

Kinase Inhibition

Almonertinib demonstrates potent and selective inhibitory activity against EGFR mutations. In biochemical assays, it shows high potency against EGFR T790M, T790M/L858R, and T790M/Del19 mutations, with significantly less activity against wild-type EGFR.[1]

| Kinase Target | IC50 (nM) |

| EGFR T790M | 0.37[1] |

| EGFR T790M/L858R | 0.29[1] |

| EGFR T790M/Del19 | 0.21[1] |

| EGFR WT | 3.39[1] |

Cell-Based Assays

Consistent with its kinase inhibition profile, Almonertinib effectively inhibits the proliferation of NSCLC cell lines harboring EGFR mutations.

| Cell Line | EGFR Mutation | IC50 (µM) at 48h |

| PC-9 | Exon 19 Del | 2.62[2][3] |

| H1975 | L858R/T790M | 5.22[2][3] |

| A549 | WT | 11.42[2][3] |

| HCC827 | Exon 19 Del | Not explicitly quantified in the search results |

In Vivo Pharmacology

Xenograft Models

The anti-tumor activity of Almonertinib has been evaluated in various NSCLC xenograft models in mice.

| Xenograft Model | EGFR Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| NCI-H1975 | L858R/T790M | 20 mg/kg, p.o., q.d. for 14 days | 194.4%[1] |

| NCI-H1975 | L858R/T790M | Combination with radiotherapy | Superior to monotherapy[2][4] |

| HCC827 | Exon 19 Del | Not explicitly quantified in the search results | Effective tumor growth inhibition |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of Almonertinib.

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| Rat | 15 mg/kg (oral) | 1656.67 ± 351.01 | 4.33 ± 1.63 | 20436.67 ± 3452.84 | Not explicitly stated |

| Rat (+Rivaroxaban) | 15 mg/kg (oral) | 2110.00 ± 415.75 | 5.33 ± 2.07 | 31650.00 ± 5430.93 | Not explicitly stated |

| Mouse | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results |

| Dog | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results | Not explicitly quantified in the search results |

Note: Pharmacokinetic parameters can be influenced by co-administered drugs.[5][6]

Preclinical Toxicology

Preclinical safety evaluations in rats and dogs have indicated that Almonertinib is well-tolerated. At a dose of 20 mg/kg administered orally once daily for 14 days, no additional toxicities were observed in these species.[1]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

A representative protocol for determining the in vitro kinase inhibitory activity of Almonertinib is as follows:

-

Reagents and Materials : Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

Prepare serial dilutions of Almonertinib in DMSO.

-

In a 96-well plate, add the recombinant EGFR kinase to the kinase assay buffer.

-

Add the diluted Almonertinib or DMSO (vehicle control) to the wells and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the Almonertinib concentration.

-

Cell Viability Assay (MTT/SRB)

The effect of Almonertinib on the proliferation of NSCLC cells can be determined using the following protocol:

-

Cell Culture : Culture NSCLC cell lines (e.g., NCI-H1975, PC-9, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure :

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Almonertinib or DMSO (vehicle control).

-

Incubate the plates for 24, 48, or 72 hours.

-

For MTT assay : Add MTT solution to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

-

For SRB assay : Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and wash to remove unbound dye. Solubilize the bound dye and measure the absorbance.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 values.[7]

-

Western Blot Analysis

To assess the effect of Almonertinib on EGFR downstream signaling pathways, the following Western blot protocol can be used:

-

Cell Treatment and Lysis : Treat NSCLC cells with Almonertinib at various concentrations for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

A general protocol for evaluating the in vivo efficacy of Almonertinib in a mouse xenograft model is as follows:

-

Animal Model : Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation : Subcutaneously inject a suspension of NSCLC cells (e.g., NCI-H1975) into the flank of the mice.

-

Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Treatment : Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer Almonertinib orally at the desired dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of EGFR-sensitizing and T790M resistance mutations. Its efficacy has been confirmed in both in vitro and in vivo models of NSCLC. The favorable pharmacokinetic and toxicology profiles observed in preclinical studies have supported its successful clinical development. This technical guide provides a foundational understanding of the preclinical pharmacology of Almonertinib, which is crucial for ongoing research and the development of next-generation targeted therapies for NSCLC.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. HS-10296 (Almonertinib) enhances radiosensitivity in EGFR-mutant NSCLC (including T790M) through inhibition of EGFR downstream signaling and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. In vivo evaluation of the pharmacokinetic interactions between almonertinib and rivaroxaban, almonertinib and apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Almonertinib Mesylate Against EGFR Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almonertinib mesylate (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that drive non-small cell lung cancer (NSCLC). As an irreversible inhibitor, almonertinib forms a covalent bond with the C797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for potent and sustained inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation, while demonstrating significantly less activity against wild-type (WT) EGFR, thereby potentially reducing off-target toxicities. This technical guide provides a comprehensive overview of the in vitro activity of almonertinib against various EGFR mutations, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways.

Quantitative Analysis of In Vitro Activity

The inhibitory activity of almonertinib has been quantified across a range of EGFR mutations using various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of almonertinib against common and uncommon EGFR mutations.

Table 1: In Vitro Inhibitory Activity (IC50) of Almonertinib Against Common EGFR Mutations

| EGFR Mutation | Cell Line | IC50 (nM) | Reference |

| T790M/L858R | H1975 | 1.9 | [1] |

| T790M/Del19 | - | 0.21 | [2] |

| T790M | - | 0.37 | [2] |

| L858R | - | - | [2] |

| Del19 | HCC827 | 2.2 | [1] |

| Wild-Type EGFR | - | 3.39 | [2] |

Table 2: In Vitro Inhibitory Activity (IC50) of Almonertinib Against Uncommon EGFR Mutations

| EGFR Mutation | IC50 (nM) | Reference |

| G719X | Data not available | [2] |

| L861Q | Data not available | [2] |

Note: While specific IC50 values for G719X and L861Q were not found in the provided search results, almonertinib is known to inhibit these mutations.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to assess the efficacy of almonertinib.

Cell Viability Assay (CCK-8/MTT)

This assay determines the effect of almonertinib on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Plate NSCLC cells (e.g., H1975, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and then measure the absorbance at 570 nm.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the log of the drug concentration against the percentage of cell viability.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to assess the inhibitory effect of almonertinib on EGFR and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat EGFR-mutant NSCLC cells with almonertinib for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis in cancer cells following treatment with almonertinib.

Protocol:

-

Cell Treatment: Seed and treat NSCLC cells with almonertinib as described for the cell viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][3][4][5][6]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Signaling Pathways and Mechanisms of Action

Almonertinib exerts its anti-tumor effects by inhibiting the EGFR signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition

Upon binding to mutated EGFR, almonertinib blocks its autophosphorylation, thereby preventing the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[7]

References

- 1. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis evaluation by an Annexin V binding assay [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]

- 6. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic and mechanistic effects of neogambogic acid in enhancing almonertinib sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Almonertinib mesylate pharmacokinetics and metabolism in animal models

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Almonertinib Mesylate in Animal Models

Introduction

Almonertinib (also known as HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M resistance mutations.[1][2][3] Its high selectivity for mutant EGFR over wild-type EGFR aims to reduce toxicities often associated with earlier generation TKIs.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of almonertinib in preclinical animal models is fundamental for predicting its pharmacokinetic (PK) profile and metabolic fate in humans. This document provides a detailed overview of the pharmacokinetics and metabolism of this compound observed in key animal studies.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in various animal models, primarily rodents (mice and rats), are crucial for determining the systemic exposure and disposition of almonertinib. These studies form the basis for dose selection in efficacy and toxicology studies.

Pharmacokinetics in Mice

Studies in mice have been instrumental in evaluating the distribution of almonertinib, particularly its ability to penetrate the blood-brain barrier (BBB), a critical attribute for treating brain metastases in NSCLC.

Table 1: Pharmacokinetic Parameters of Almonertinib in Mice

| Parameter | Value | Animal Model & Dosing | Source |

| Dose | 25 mg/kg | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |

| Route | Oral (p.o.) | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |

| Tmax (Plasma) | ~4 h | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |

| Tmax (Brain) | 4 h | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |

| Detectable At | 24 h post-dose in plasma and brain | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | [6] |

Note: Specific quantitative values for Cmax and AUC were not detailed in the cited source, but the time to maximum concentration (Tmax) indicates rapid absorption and distribution.

Pharmacokinetics in Rats

Rat models are commonly used for comprehensive ADME studies, including drug-drug interaction and metabolite profiling.

Table 2: Pharmacokinetic Parameters of Almonertinib in Rats (Control Group)

| Parameter | Value (Mean ± SD) | Animal Model & Dosing | Source |

| Dose | Not specified | Male Sprague-Dawley (SD) rats | [7] |

| Route | Oral (p.o.) | Male Sprague-Dawley (SD) rats | [7] |

| Tmax (h) | 2.33 ± 1.03 | Male Sprague-Dawley (SD) rats | [7] |

| Cmax (ng/mL) | 1021.17 ± 201.23 | Male Sprague-Dawley (SD) rats | [7] |

| AUC(0-t) (ng·h/mL) | 10034.11 ± 2041.52 | Male Sprague-Dawley (SD) rats | [7] |

| AUC(0-∞) (ng·h/mL) | 10287.35 ± 2099.81 | Male Sprague-Dawley (SD) rats | [7] |

| t1/2 (h) | 5.54 ± 1.12 | Male Sprague-Dawley (SD) rats | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are synthesized from published studies.

Mouse Pharmacokinetic Study Protocol

-

Animal Model: Female BALB/c nude mice are intracranially inoculated with PC9-LUC (luciferase-expressing) cells to establish a brain metastasis xenograft model.[6] Tumor growth is monitored via bioluminescence imaging.[6]

-

Dosing: Almonertinib is administered as a single oral gavage at a dose of 25 mg/kg body weight once tumor establishment is confirmed.[6]

-

Sample Collection: Blood and brain tissue samples are collected at multiple time points post-dosing, such as 0.5, 1, 2, 4, 8, and 24 hours.[6] Blood is typically obtained via retro-orbital bleeding or cardiac puncture, and brain tissue is harvested following euthanasia.[6]

-

Analytical Method: Concentrations of almonertinib and its major metabolite, HAS-719, in plasma and brain homogenates are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7]

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of HS-10296 (Almonertinib): A Third-Generation EGFR Inhibitor for NSCLC

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Almonertinib (HS-10296), also known under the trade name Ameile®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Jiangsu Hansoh Pharmaceutical Group.[1] It represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly for patients who have developed resistance to earlier generations of EGFR-TKIs.[1] Almonertinib is an orally available, irreversible inhibitor designed to be highly selective for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR to minimize off-target toxicity.[2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of Almonertinib.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, when constitutively activated by mutations, drives tumor cell proliferation and survival through downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways.[4][5] First and second-generation EGFR-TKIs are effective against sensitizing mutations but are rendered ineffective by the emergence of the T790M "gatekeeper" mutation.

Almonertinib overcomes this resistance by forming a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[6] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1][7] Its chemical structure, which includes a cyclopropyl group, is optimized for high affinity and stability within the T790M-mutated ATP-binding pocket, contributing to its high potency against mutant EGFR while sparing wild-type EGFR.[7]

Caption: EGFR signaling pathway and inhibition by Almonertinib.

Preclinical Development

The preclinical profile of Almonertinib established its high potency and selectivity for EGFR mutations.

In Vitro Kinase and Cellular Activity

Enzymatic and cell-based assays were conducted to determine the inhibitory activity of Almonertinib against various EGFR mutations and cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for T790M-containing mutants over wild-type EGFR.

| Target Enzyme / Cell Line | Mutation Status | IC50 (nM) | Reference |

| Enzyme Assays | |||

| EGFR T790M/Del19 | Exon 19 Deletion + T790M | 0.21 | |

| EGFR T790M/L858R | L858R + T790M | 0.29 | |

| EGFR T790M | T790M | 0.37 | |

| EGFR WT | Wild-Type | 3.39 | |

| Cell-Based Assays (48h) | IC50 (µM) | ||

| PC-9 | Exon 19 Deletion | 2.62 | [8] |

| H1975 | L858R + T790M | 5.22 | [8] |

| A549 | Wild-Type | 11.42 | [8] |

In Vivo Studies

Animal models were used to assess the efficacy and pharmacokinetic properties of Almonertinib. Studies in mice with NSCLC xenografts, including the H1975 model (L858R/T790M), demonstrated significant tumor growth inhibition.[8] Furthermore, preclinical pharmacokinetic studies revealed that Almonertinib has good blood-brain barrier penetration, suggesting potential efficacy against brain metastases, a common complication in NSCLC patients.[9]

Clinical Development

Almonertinib has undergone rigorous clinical evaluation, leading to its approval for the treatment of EGFR T790M-positive NSCLC.

Caption: High-level workflow of Almonertinib's development.

Phase 1 First-in-Human Trial (NCT0298110)

This multicenter, open-label trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of Almonertinib in patients with advanced EGFR-mutated NSCLC who had progressed on prior EGFR-TKI therapy. The study included dose-escalation and dose-expansion cohorts.[6]

| Parameter | Result (T790M+ Expansion Cohort, n=94) | Reference |

| Efficacy | ||

| Objective Response Rate (ORR) | 52% (95% CI: 42-63) | [2] |

| Disease Control Rate (DCR) | 92% (95% CI: 84-96) | [2] |

| Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.5-NR) | [2] |

| Safety (Grade ≥3 Treatment-Related AEs) | ||

| Increased Blood Creatine Phosphokinase | 10% | [2][6] |

| Increased Alanine Aminotransferase | 3% | [2][6] |

Phase 2 APOLLO Registrational Trial (NCT02981108)

The APOLLO study was a registrational Phase 2 trial that further confirmed the efficacy and safety of Almonertinib (110 mg once daily) in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on a prior EGFR-TKI.[10][11] The study also demonstrated clinically meaningful activity against central nervous system (CNS) metastases.[8][12]

| Parameter | Full Analysis Set (FAS, n=244) | CNS Metastases Set (n=23) | Reference |

| Efficacy | |||

| Objective Response Rate (ORR) | 68.9% (95% CI: 62.6-74.6) | 60.9% (95% CI: 38.5-80.3) | [11][12] |

| Disease Control Rate (DCR) | 93.4% (95% CI: 89.6-96.2) | 91.3% (95% CI: 72.0-98.9) | [11][12] |

| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 9.7-15.0) | 10.8 months (95% CI: 5.5-12.6) | [11][12] |

| Median Duration of Response (DoR) | 15.1 months (95% CI: 12.5-16.6) | 12.5 months (95% CI: 5.6-NR) | [11][12] |

Phase 3 AENEAS Trial

The AENEAS trial was a randomized, double-blind study comparing Almonertinib to Gefitinib as a first-line treatment for patients with advanced NSCLC harboring sensitizing EGFR mutations. The results demonstrated a remarkable median progression-free survival of 19.3 months for Almonertinib, providing strong evidence for its use in the first-line setting.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the development of Almonertinib.

Protocol 1: In Vitro Kinase Inhibition Assay (Representative)

-

Objective: To determine the IC50 of Almonertinib against wild-type and mutant EGFR kinases.

-

Materials: Recombinant human EGFR kinase domains (WT, T790M, Del19/T790M, L858R/T790M), ATP, kinase buffer, substrate peptide (e.g., poly(Glu, Tyr) 4:1), Almonertinib serial dilutions, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of Almonertinib in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the EGFR enzyme, substrate peptide, and Almonertinib solution to each well.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ system, which involves adding a reagent to deplete remaining ATP, followed by a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Almonertinib concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (CCK-8)

-

Objective: To measure the effect of Almonertinib on the proliferation of NSCLC cell lines.

-

Materials: NSCLC cell lines (e.g., H1975, PC-9, A549), complete culture medium, 96-well plates, Almonertinib, DMSO, Cell Counting Kit-8 (CCK-8) solution.

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[14][15]

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Almonertinib in culture medium from a DMSO stock.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Almonertinib (or DMSO vehicle control).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]

-

Incubate for 1-4 hours at 37°C until a visible color change occurs.[14][15][16]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.

-

Caption: Experimental workflow for a CCK-8 cell viability assay.

Protocol 3: In Vivo Tumor Xenograft Study (Representative)

-

Objective: To evaluate the anti-tumor efficacy of Almonertinib in an in vivo setting.

-

Materials: Immunocompromised mice (e.g., athymic BALB/c nude mice), H1975 NSCLC cells, Matrigel, Almonertinib formulation for oral gavage, vehicle control, calipers.

-

Procedure:

-

Culture H1975 cells to an exponential growth phase.

-

Prepare a cell suspension of approximately 1 x 10^6 cells in 150 µL of a 50% Matrigel solution.[17]

-

Subcutaneously inject the cell suspension into the flank of each mouse.[17]

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable volume (e.g., 100–150 mm³), randomize the mice into treatment and control groups.[17]

-

Administer Almonertinib (e.g., 10 or 25 mg/kg) or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor mouse body weight and overall health as indicators of toxicity.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunoblotting for pharmacodynamic markers).

-

Conclusion

HS-10296 (Almonertinib) is a rationally designed third-generation EGFR-TKI that has proven to be a highly effective and well-tolerated treatment for NSCLC patients with EGFR-sensitizing and T790M resistance mutations. Its discovery and development pathway, from potent and selective preclinical activity to robust efficacy in pivotal clinical trials, highlights a successful application of targeted therapy principles. With demonstrated efficacy in both second-line T790M-positive and first-line settings, as well as promising activity against CNS metastases, Almonertinib stands as a critical therapeutic option in the management of EGFR-mutated lung cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Trial: NCT02981108 - My Cancer Genome [mycancergenome.org]

- 5. Almonertinib Treats Advanced NSCLC Patients With EGFR Mutations Who Are Safety Intolerant After Osimertinib Treatment | Clinical Research Trial Listing [centerwatch.com]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Successful administration of low-dose almonertinib in a patient with lung adenocarcinoma after osimertinib-induced interstitial lung disease: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of Aumolertinib (HS-10296) in Patients With Advanced EGFR T790M+ NSCLC: Updated Post-National Medical Products Administration Approval Results From the APOLLO Registrational Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. ptglab.com [ptglab.com]

- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 17. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

Almonertinib Mesylate's High-Affinity Binding to EGFR T790M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates potent and selective binding to the EGFR T790M resistance mutation, a key driver of acquired resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of almonertinib's binding affinity, the experimental methodologies used for its determination, and the underlying molecular interactions within the EGFR signaling pathway.

Quantitative Binding Affinity Data

Almonertinib exhibits a high binding affinity for EGFR harboring the T790M mutation, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values. The compound's selectivity is highlighted by its significantly lower potency against wild-type EGFR, suggesting a favorable therapeutic window with reduced potential for off-target effects.[1][2]

| EGFR Mutant | IC50 (nM) | Affinity Constant (Kd) (µM) |

| T790M | 0.37[1][2] | 11.1[3] |

| T790M/L858R | 0.29[1][2] | |

| T790M/Del19 | 0.21[1][2] | |

| Wild-Type (WT) | 3.39[1][2] |

Note on Affinity Constant: The reported affinity constant (Kd) of 11.1 µM was determined by Surface Plasmon Resonance (SPR).[3] This value is notably higher than what would be expected from the potent low nanomolar IC50 values. This discrepancy may arise from differences in experimental conditions, assay formats (biochemical vs. cell-based), or the inherent distinction between IC50 (a measure of functional inhibition) and Kd (a direct measure of binding affinity). Further investigation into the experimental details of the SPR analysis is warranted to fully reconcile these values.

Mechanism of Action: Covalent Inhibition

Almonertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][4] This covalent interaction permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that drive tumor cell proliferation and survival.[4][5] The presence of the T790M "gatekeeper" mutation is thought to increase the affinity for ATP, thereby conferring resistance to first and second-generation TKIs.[6] Third-generation inhibitors like almonertinib are designed to overcome this by forming this covalent bond, which is less affected by ATP competition.[4][5]

Experimental Protocols

The determination of almonertinib's binding affinity and inhibitory activity against EGFR T790M involves various biochemical and biophysical assays. Below are detailed methodologies for key experiments.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

Protocol Outline:

-

Kinase Reaction:

-

Prepare a reaction mixture containing recombinant EGFR T790M enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

-

Add varying concentrations of almonertinib or a vehicle control (DMSO) to the reaction wells.

-

Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each almonertinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the EGFR T790M kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

-

Assay Preparation:

-

Prepare a 3X solution of almonertinib at various concentrations.

-

Prepare a 3X solution of the EGFR T790M kinase and the Eu-labeled anti-GST antibody mixture.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 3X almonertinib solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the almonertinib concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Principle: One molecule (the ligand, e.g., EGFR T790M) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., almonertinib) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Protocol Outline:

-

Chip Preparation:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the recombinant EGFR T790M protein to the activated surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of almonertinib in a suitable running buffer.

-

Inject the almonertinib solutions over the sensor surface at a constant flow rate, allowing for association.

-

Flow running buffer over the surface to monitor the dissociation of the complex.

-

Regenerate the sensor surface between cycles if necessary.

-

-

Data Analysis:

-

Record the sensorgrams (response units vs. time).

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of almonertinib against EGFR T790M.

EGFR Signaling Pathway and Almonertinib Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of almonertinib.

Logical Relationship of Almonertinib's Binding Specificity

Caption: Almonertinib's preferential binding to mutant over wild-type EGFR.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Successful treatment of EGFR T790M-mutant non-small cell lung cancer with almonertinib after osimertinib-induced interstitial lung disease: a case report and literature review - Wu - Annals of Translational Medicine [atm.amegroups.org]

- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of Almonertinib Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, notably the T790M resistance mutation. Its clinical efficacy is intrinsically linked to its ability to reach and accumulate within cancer cells, engage its target, and modulate downstream signaling pathways. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, offering insights into its transport mechanisms, intracellular fate, and the experimental methodologies employed to elucidate these processes.

Introduction

Almonertinib is an orally administered, irreversible EGFR-TKI designed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR[1]. Its mechanism of action involves covalent modification of the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of autophosphorylation and subsequent blockade of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK pathways[2]. Understanding the cellular pharmacokinetics and pharmacodynamics of Almonertinib is paramount for optimizing its therapeutic index and overcoming potential resistance mechanisms.

Cellular Uptake and Efflux of this compound

The net intracellular concentration of Almonertinib is a dynamic equilibrium between its influx into the cell and its efflux back into the extracellular space.

Influx Mechanisms

The precise mechanisms governing the influx of Almonertinib into cancer cells have not been fully elucidated. However, based on its physicochemical properties—a small molecule with a degree of lipophilicity—it is likely to cross the cell membrane via a combination of passive diffusion and potentially carrier-mediated transport.

Efflux Mechanisms and Drug Resistance

A significant factor influencing the intracellular accumulation of Almonertinib is its interaction with ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps.

-

ABCB1 (P-glycoprotein/MDR1): Studies have shown that Almonertinib is a substrate of ABCB1[3][4][5]. Overexpression of ABCB1 in cancer cells can lead to increased efflux of the drug, thereby reducing its intracellular concentration and potentially contributing to acquired resistance. However, it has also been demonstrated that Almonertinib can act as an inhibitor of ABCB1-mediated transport at submicromolar concentrations, suggesting a complex interaction that may have implications for combination therapies[3][4][5][6].

-

ABCG2 (Breast Cancer Resistance Protein/BCRP): Almonertinib has also been identified as a substrate for ABCG2[3][4]. Similar to ABCB1, overexpression of ABCG2 could potentially limit the intracellular accumulation of Almonertinib.

Intracellular Distribution and Subcellular Localization

The intracellular distribution of Almonertinib is critical for its therapeutic activity, as it must reach its primary target, the EGFR, which is localized to the cell membrane and can be internalized into endosomes. While specific quantitative data on the subcellular localization of Almonertinib is limited in the public domain, its lipophilic nature suggests it can partition into various cellular compartments. Its primary site of action is the inner leaflet of the plasma membrane and endosomal membranes where EGFR is located.

Quantitative Data

The following tables summarize the available quantitative data related to the cellular activity and transport of this compound.

Table 1: In Vitro Inhibitory Activity of Almonertinib

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |

| H1975 | L858R/T790M | 0.37 | [6] |

| PC-9 | exon 19 deletion | 5.422 (24h), 1.302 (48h) (µM) | [7] |

| H1975 | L858R/T790M | 4.803 (24h), 2.094 (48h) (µM) | [7] |

Table 2: Interaction of Almonertinib with ABC Transporters

| Transporter | Interaction | Effect | Cell Lines Studied | Reference |

| ABCB1 (P-gp) | Substrate and Inhibitor | Can be effluxed by ABCB1; also inhibits ABCB1-mediated transport of other substrates. | NCI-ADR-RES, KB-V-1, MDR19 | [3][4][5][6] |

| ABCG2 (BCRP) | Substrate | Can be effluxed by ABCG2. | Not specified | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Almonertinib's cellular uptake and distribution.

Cell Culture

-

Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion) and their wild-type counterparts (e.g., A549) are commonly used. For transport studies, MDCK or HEK293 cells overexpressing specific ABC transporters (e.g., MDCK-ABCB1, MDCK-ABCG2) are utilized.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cellular Uptake Assay

-

Cell Seeding: Seed cells in a 24- or 96-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

-

Drug Treatment: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of this compound. Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the time course of uptake.

-

Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Quantify the intracellular concentration of Almonertinib using a validated analytical method such as UPLC-MS/MS[8][9][10]. Normalize the drug concentration to the total protein content of the cell lysate, determined by a BCA assay.

Subcellular Fractionation

-

Cell Harvesting: Grow a large number of cells (e.g., in 10-cm or 15-cm dishes) and treat with this compound for a specified time. Harvest the cells by scraping in ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (e.g., nuclei, mitochondria, microsomes)[11][12][13].

-

Fraction Analysis: Collect the supernatant (cytosolic fraction) and the pellets (organelle fractions). Lyse the organelle pellets and quantify the concentration of Almonertinib in each fraction using UPLC-MS/MS. Purity of the fractions should be confirmed by Western blotting for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for endoplasmic reticulum).

Western Blot Analysis of Signaling Pathways

-

Protein Extraction: Treat cells with Almonertinib at various concentrations and for different durations. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the EGFR signaling pathway (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Visualizations

Signaling Pathways

Caption: EGFR signaling pathways inhibited by Almonertinib.

Experimental Workflow

Caption: Experimental workflow for studying Almonertinib's cellular pharmacology.

Conclusion

The cellular uptake and distribution of this compound are complex processes that are pivotal to its anticancer activity. While passive diffusion is a likely contributor to its cellular entry, the involvement of efflux transporters, particularly ABCB1 and ABCG2, highlights potential mechanisms of drug resistance. Further research is warranted to fully delineate the influx transporters, quantify the subcellular distribution, and understand the kinetics of these processes in detail. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate the cellular pharmacology of Almonertinib and other targeted therapies. A deeper understanding of these fundamental aspects will undoubtedly contribute to the development of more effective treatment strategies for NSCLC.

References

- 1. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Almonertinib Mesilate used for? [synapse.patsnap.com]

- 3. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Subcellular fractionation protocol [abcam.com]

- 12. youtube.com [youtube.com]

- 13. bitesizebio.com [bitesizebio.com]

Methodological & Application

Almonertinib Mesylate in Murine Xenograft Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic potential in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1] Preclinical in vivo studies utilizing mouse xenograft models are crucial for evaluating its efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed application notes and standardized protocols for the administration of this compound in such models, intended to support the design and execution of robust preclinical research.

Almonertinib selectively and irreversibly inhibits EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1] This targeted mechanism of action leads to the downstream inhibition of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately suppressing cancer cell proliferation and inducing apoptosis.[2]

Quantitative Data Summary

The following tables summarize the dosages and efficacy of this compound in various in vivo mouse xenograft studies.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

| Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Vehicle | Frequency |

| PC-9 | Nude Mice | 5, 10, 25 | Oral Gavage | Not Specified | Daily |

| H1975 | Nude Mice | Not Specified | Oral Gavage | Not Specified | Not Specified |

| PC-9-LUC | Nude Mice | 10, 25 | Oral Gavage | Not Specified | Daily |

Table 2: Efficacy of this compound in Mouse Xenograft Models

| Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Outcome |

| PC-9-LUC | Nude Mice | 25 | Led to the regression of brain tumors and improved neurological functions. |

| PC-9-LUC | Nude Mice | 10, 25 | Effectively inhibited the growth of intracranial tumors. |

| H1975 and PC-9 | Nude Mice | Not Specified | Significantly inhibited tumor growth, and reduced tumor volume and mass compared to control. |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile deionized water (ddH₂O) or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Vehicle Preparation:

-

Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile ddH₂O or saline.

-

For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of sterile ddH₂O.

-

Vortex the solution thoroughly until it is a clear and homogenous mixture.

-

-

This compound Formulation:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Dissolve the this compound powder in the prepared vehicle.

-

For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 25g mouse (assuming a 10 mL/kg dosing volume, which is 0.25 mL), dissolve 2.5 mg of this compound in 1 mL of the vehicle.

-

Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear.

-

Prepare the formulation fresh daily before administration.

-

Protocol 2: In Vivo Mouse Xenograft Study Workflow

This protocol outlines a general workflow for conducting an in vivo mouse xenograft study with this compound.

Materials and Animals:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

Human NSCLC cell lines (e.g., PC-9, H1975)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Sterile syringes and needles

-

Oral gavage needles (20-22 gauge, flexible tip recommended)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

This compound formulation (prepared as in Protocol 1)

-

Vehicle control solution

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen NSCLC cell line under standard conditions.

-

Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject the cell suspension (typically 1-10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

-

Animal Randomization and Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups via oral gavage. The typical administration volume is 10 mL/kg of body weight.

-

Administer the treatment daily for the duration of the study.

-

-

Endpoint Measurement and Data Analysis:

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Analyze the tumor growth data to determine the efficacy of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: EGFR Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for Almonertinib Xenograft Studies.

References

Application Notes and Protocols for Western Blot Analysis of p-EGFR after Almonertinib Mesylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almonertinib mesylate (also known as HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] Almonertinib covalently and irreversibly binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This application note provides a detailed protocol for the analysis of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in response to Almonertinib treatment using Western blotting.

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, creating docking sites for various signaling proteins that activate downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Almonertinib is designed to selectively target these mutant forms of EGFR.[1] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like EGFR, providing a direct measure of drug efficacy.

Data Presentation

The inhibitory activity of Almonertinib on EGFR phosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of Almonertinib against various EGFR mutations.

| EGFR Mutation | Cell Line | IC50 (nM) |

| T790M | H1975 | 0.37 |

| T790M/L858R | H1975 | 0.29 |

| T790M/Del19 | - | 0.21 |

| Wild-Type | - | 3.39 |

Data sourced from MedChemExpress and MedKoo Biosciences.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for the Western blot analysis.

Caption: EGFR Signaling Pathway and Almonertinib Inhibition.

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: The human non-small cell lung cancer cell line NCI-H1975 is recommended for this protocol as it harbors the EGFR L858R and T790M mutations.

-

Culture Medium: Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Seed H1975 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with varying concentrations of Almonertinib (e.g., 0, 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Western Blot Protocol

1. Cell Lysis and Protein Extraction

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

2. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE

-

Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-